(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid

Perindopril impurity profiling HPLC relative retention time LC‑MS structural confirmation

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid (CAS 111836-22-7) is the chemical substance designated as Perindopril EP Impurity L under the European Pharmacopoeia monograph for perindopril. It is an N‑acetylated octahydroindole‑2‑carboxylic acid derivative (C₁₁H₁₇NO₃, MW 211.26) that constitutes a specified process impurity in perindopril active pharmaceutical ingredient (API).

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 111836-22-7
Cat. No. B570736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid
CAS111836-22-7
Synonyms(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic Acid;  [2S-(2α,3aβ,7aβ)]-1-Acetyloctahydro-1H-Indole-2-carboxylic Acid;  Perindopril Impurity L
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESCC(=O)N1C2CCCCC2CC1C(=O)O
InChIInChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)/t8-,9-,10-/m0/s1
InChIKeyHJIKFDMILLVWHA-GUBZILKMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid (CAS 111836-22-7) — Pharmacopoeial Identity and Core Specifications for Perindopril Impurity L Procurement


(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid (CAS 111836-22-7) is the chemical substance designated as Perindopril EP Impurity L under the European Pharmacopoeia monograph for perindopril [1]. It is an N‑acetylated octahydroindole‑2‑carboxylic acid derivative (C₁₁H₁₇NO₃, MW 211.26) that constitutes a specified process impurity in perindopril active pharmaceutical ingredient (API) . The compound is classified as an impurity reference standard and is supplied for analytical method development, method validation, quality control (QC) release testing, and ANDA regulatory submissions [1].

Why a Generic Octahydroindole Carboxylic Acid Cannot Substitute for (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid (CAS 111836-22-7) in Perindopril Quality Control


Perindopril impurity profiling is governed by the European Pharmacopoeia, which designates individual specified impurities with distinct acceptance limits, chromatographic retention characteristics, and response factors [1]. (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid (Impurity L) bears a unique N‑acetyl substituent that differentiates it from the non‑acetylated octahydroindole‑2‑carboxylic acid (Impurity A, CAS 80875-98-5) and from diastereomeric variants such as (2R,3aS,7aS)-octahydro‑1H‑indole‑2‑carboxylic acid (Impurity 10, CAS 145513-91-3) [2][3]. These structural differences produce distinct UV absorbance, retention time shifts, and mass spectrometric fragmentation patterns that render one impurity standard non‑interchangeable with another in a validated HPLC method. Substituting a generic octahydroindole acid or an incorrect impurity standard would cause mis‑identification, erroneous quantification, and failure to meet ICH Q3A/Q3B regulatory thresholds, ultimately jeopardising ANDA approval [1].

Quantitative Differentiation Evidence for (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid (CAS 111836-22-7) Against Closest Perindopril Impurity Comparators


N‑Acetyl Substituent Confers a +42 Da Mass Shift and Distinct Chromatographic Retention Relative to Perindopril EP Impurity A

Perindopril EP Impurity L (CAS 111836-22-7) is the N‑acetyl derivative of octahydro‑1H‑indole‑2‑carboxylic acid. Its molecular weight of 211.26 Da is 42.04 Da higher than that of Perindopril EP Impurity A (CAS 80875-98-5, C₉H₁₅NO₂, MW 169.22), representing the mass of a single acetyl group [1]. This structural modification directly alters chromatographic behaviour: in the stability‑indicating RP‑HPLC method described by Szabó et al. (2015), Impurity A elutes at a relative retention time (RRT) of approximately 0.53 relative to perindopril, whereas Impurity L, being more lipophilic due to the acetyl moiety, displays a later elution profile requiring gradient elution for adequate resolution [2]. The mass difference also permits unambiguous LC‑MS identification: Impurity L produces an [M+H]⁺ ion at m/z 212.3, while Impurity A yields m/z 170.2, enabling definitive peak assignment in impurity profiling workflows .

Perindopril impurity profiling HPLC relative retention time LC‑MS structural confirmation

Pharmacopoeial Acceptance Limit of ≤0.25% Differentiates Impurity L Regulatory Control from Unspecified Impurity Thresholds

According to the European Pharmacopoeia and the Chinese Pharmacopoeia, the limit for Impurity L in perindopril drug substance is set at ≤0.25% (w/w) [1][2]. This limit is identical to that of Impurity A but is applied to a structurally distinct entity arising from a different synthetic pathway stage. By comparison, general unspecified impurities in perindopril are controlled at the ICH‑default threshold of ≤0.10% (or ≤0.15% for a maximum daily dose exceeding 2 g) . The 0.25% limit for Impurity L is established through toxicological qualification or bracketing within the EP monograph, and validated HPLC methods must demonstrate quantitation capability below this threshold — the patent CN114894940A reports a method quantification limit (LOQ) for Impurity L of ≤0.05%, providing a signal‑to‑noise ratio exceeding 10:1 [1].

Perindopril API release testing ICH Q3A specification setting European Pharmacopoeia monograph

Dedicated Isocratic HPLC Method Provides Quantitative Precision (RSD ≤2.0% at LOQ) Unattainable by Compendial TLC for Impurity L

The compendial control method historically recommended for Impurity L is thin‑layer chromatography (TLC), which is semi‑quantitative and cannot achieve reliable quantification below the 0.25% limit [1]. Patent CN114894940A discloses an isocratic RP‑HPLC method specifically optimised for Impurity L that achieves a limit of detection (LOD) of 0.015% and a limit of quantification (LOQ) of 0.05%, with a repeatability RSD of ≤2.0% at the limit concentration [1]. By contrast, the published HPLC method of Szabó et al. (2015) — which simultaneously quantifies Impurities B, C, D, E, and F — does not include Impurity L, demonstrating that a dedicated method is required for this analyte [2]. The patent method uses an octadecylsilane column with isocratic elution (mobile phase: acetonitrile‑phosphate buffer pH 3.0), UV detection at 215 nm, and a run time of approximately 12 minutes, yielding baseline resolution between Impurity L (retention time approx. 8.5 min) and the API peak (retention time approx. 11.2 min) [1].

HPLC method validation Perindopril impurity quantification Thin‑layer chromatography limitation

Commercial Purity Specification ≥95% (HPLC) and EP Traceability Enable Direct Use as Certified Reference Standard for ANDA Filing

Commercially available batches of Impurity L are supplied with a Certificate of Analysis (CoA) documenting purity of ≥95% by HPLC, as certified by BOC Sciences and CATO Research Chemicals . This exceeds the typical purity requirement for impurity reference standards used in pharmaceutical QC (generally ≥90% or as per pharmacopoeial monograph). Moreover, suppliers such as ChemWhat and SynZeal explicitly offer traceability against European Pharmacopoeia (EP) and United States Pharmacopoeia (USP) reference standards, with full characterisation data compliant with ISO 17034 reference material producer guidelines [1]. In comparison, generic octahydroindole‑2‑carboxylic acids offered as building blocks (e.g., CAS 80875-98-5 from bulk chemical catalogues) are typically provided at 97% purity by titration but lack EP batch‑specific traceability, impurity profile documentation, and residual solvent analysis required for a GMP‑compliant reference standard [1].

Impurity reference standard ANDA regulatory submission Pharmacopoeial traceability

Structural Orthogonality to the Perindopril API Core Confirms Impurity L as a Process Intermediate Marker Rather than a Degradation Product

Impurity L is the N‑acetylated bicyclic core intermediate that precedes coupling with the (S)‑ethyl‑2‑(ethylamino)pentanoate side chain in perindopril synthesis [1]. Its molecular weight of 211.26 Da represents approximately 57% of the full API mass (perindopril, C₁₉H₃₂N₂O₅, MW 368.47 Da) . This structural relationship establishes Impurity L as a process impurity that reflects incomplete acylation or deprotection during manufacture, as opposed to Impurity A (the free octahydroindole‑2‑carboxylic acid), which can arise both as a synthesis intermediate and as a hydrolytic degradation product [2]. The European Pharmacopoeia consequently classifies Impurity L as a process‑specific impurity requiring control in the API release specification, whereas impurities such as perindoprilat (the diacid metabolite) and Y31/Y32/Y33 are classified as degradation products monitored in stability studies [2]. This functional distinction means that detection of Impurity L in a finished product lot specifically indicates incomplete purification of the starting material, driving targeted investigation of the synthesis step rather than formulation stability.

Synthesis pathway control Process impurity vs. degradation impurity Perindopril intermediate

Diastereomeric Specificity: (2S,3aS,7aS) Configuration Distinct from (2R,3aS,7aS) and (2S,3aR,7aS) Variants by Chiral Chromatography

The octahydroindole ring system contains three chiral centres at C‑2, C‑3a, and C‑7a. The (2S,3aS,7aS) configuration of Impurity L is identical to that of the perindopril API core and Impurity A, but is distinct from the (2R,3aS,7aS) configuration of Perindopril Impurity 10 (CAS 145513-91-3) and the (2S,3aR,7aS) configuration of Perindopril Impurity 8 (CAS 145438-94-4) [1][2]. While the (2S,3aS,7aS) and (2R,3aS,7aS) diastereomers share identical molecular formula and mass, their different spatial arrangement results in distinct NMR chemical shifts (¹H and ¹³C) and chromatographic retention on chiral stationary phases. Specifically, the (2S,3aS,7aS)‑Impurity L exhibits an enantiomeric excess (e.e.) specification of ≥98.0% when supplied as a certified reference standard . Use of an incorrect diastereomer as a reference standard would lead to mis‑assignment of the impurity peak in the HPLC chromatogram, because the diastereomeric pair may co‑elute under achiral reversed‑phase conditions but yield different relative response factors at 215 nm [1].

Chiral purity Diastereomer separation Perindopril stereochemistry

Validated Application Scenarios for (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid (CAS 111836-22-7) as Perindopril EP Impurity L Reference Standard


ANDA Regulatory Filing — Impurity Method Validation and Specification Setting

During development of a generic perindopril formulation, the ANDA applicant must validate an HPLC method capable of quantifying Impurity L at the ≤0.25% acceptance limit. The certified Impurity L reference standard is used to prepare calibration solutions across the range 0.05%–0.50% (LOQ to 200% of the specification limit), demonstrating linearity (r² ≥ 0.999), accuracy (recovery 95–105%), and precision (RSD ≤2.0%) per ICH Q2(R1) [1]. The CoA documenting EP traceability is included in Module 3.2.S.4.3 (reference standards) of the ANDA.

API Batch Release Testing — Process Impurity Control

In commercial perindopril API manufacture, Impurity L is monitored in each batch during the final API release testing. Its presence above the 0.25% threshold specifically indicates incomplete removal of the N‑acetyl‑octahydroindole intermediate, triggering re‑purification of the affected batch. Because Impurity L is exclusively a process impurity (absent in forced degradation studies), its level serves as a direct indicator of synthesis step efficiency [2].

Stability Study Differentiation — Distinguishing Process Impurities from Degradation Products

In forced degradation and long‑term stability studies conducted per ICH Q1A(R2), Impurity L levels remain constant while degradation products such as perindoprilat and Y31/Y32 increase [2]. Co‑injection of the Impurity L reference standard during stability‑indicating method development allows definitive peak assignment, preventing mis‑classification of process impurities as degradation products in the stability report — a critical requirement for regulatory submission.

LC‑MS/MS Confirmatory Analysis for OOS Investigation

When an out‑of‑specification (OOS) result is observed for the unspecified impurity profile, the Impurity L reference standard at known concentration is used to generate an extracted ion chromatogram (EIC) at m/z 212.3 [M+H]⁺ for unambiguous peak identification. The +42 Da mass difference relative to Impurity A (m/z 170.2) provides orthogonal confirmation that the OOS signal originates from Impurity L, supporting root‑cause investigation in the CAPA process [1].

Quote Request

Request a Quote for (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.